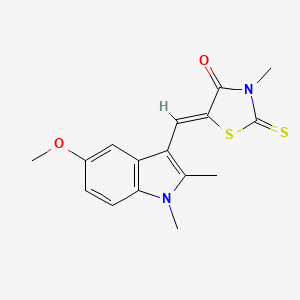![molecular formula C21H16ClN3O B12210454 N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide](/img/structure/B12210454.png)
N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This class of compounds is known for its diverse biological activities, including antiviral, antibacterial, anticancer, and antifungal properties . The compound’s structure consists of a chlorinated phenyl group attached to an imidazo[1,2-a]pyridine core, which is further connected to a phenylacetamide moiety.
Preparation Methods
The synthesis of N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include elevated temperatures and the use of microwave irradiation to accelerate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antiviral, antibacterial, and anticancer properties, making it a candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors involved in disease processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or modulate GABA A receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-phenylacetamide can be compared with other similar compounds, such as:
- N-{6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl}-2-thiophenecarboxamide
- 3-(4-chlorophenyl)-6-phenylimidazo[1,2-a]pyridine hydrobromide
- N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}-3-phenylacrylamide
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their biological activities and chemical properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical characteristics.
Properties
Molecular Formula |
C21H16ClN3O |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C21H16ClN3O/c22-17-11-12-18-23-20(16-9-5-2-6-10-16)21(25(18)14-17)24-19(26)13-15-7-3-1-4-8-15/h1-12,14H,13H2,(H,24,26) |
InChI Key |
UIGIJNRSUAPPAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-benzyl-2,5-dimethyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12210383.png)
![Phosphinic acid, [1-[(diphenylmethyl)amino]ethyl]-](/img/structure/B12210391.png)
![N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12210400.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B12210401.png)
![N-[(2E)-5,5-dioxido-3-[4-(propan-2-yl)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12210406.png)
![N-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B12210408.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B12210412.png)
![3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12210424.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B12210432.png)
![2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B12210437.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B12210451.png)
